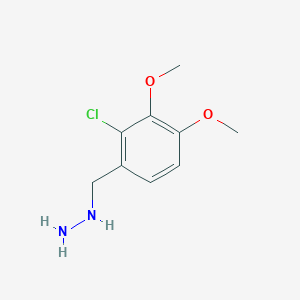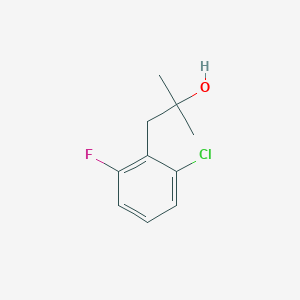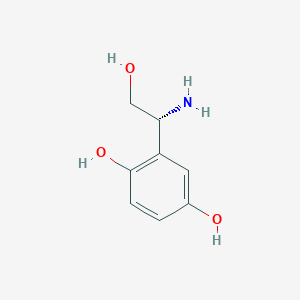
(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is a chiral organic compound with a benzene ring substituted with an amino group and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound followed by the introduction of the hydroxyethyl group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol may involve large-scale reduction reactions using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules allows it to serve as a model compound in various biochemical assays.
Medicine
In medicine, ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol may have potential therapeutic applications. It could be investigated for its effects on specific biological targets, such as receptors or enzymes, and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
作用機序
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved would depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol: can be compared to other chiral amino alcohols, such as ®-2-amino-1-phenylethanol or ®-2-amino-1-butanol.
Catecholamines: Compounds like dopamine or norepinephrine share structural similarities with ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol.
Uniqueness
The uniqueness of ®-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol lies in its specific substitution pattern and chiral nature. These features confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2/t7-/m0/s1 |
InChIキー |
DXOPCURXIBLUGV-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)[C@H](CO)N)O |
正規SMILES |
C1=CC(=C(C=C1O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

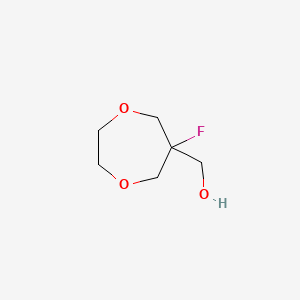
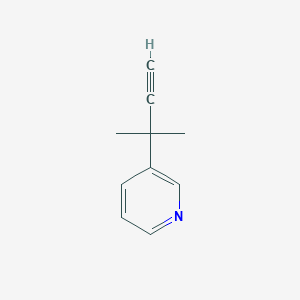



![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
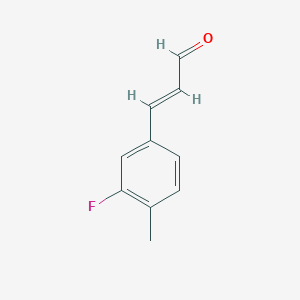
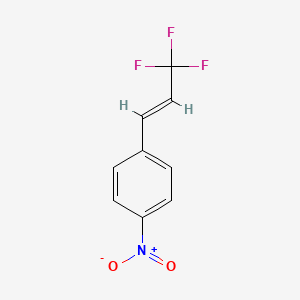
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
